molecular formula C18H20N2O2 B11712917 2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Cat. No.: B11712917
M. Wt: 296.4 g/mol
InChI Key: LGXTUKCSVHFJSJ-UNOMPAQXSA-N
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Description

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a phenoxy group, an acetamide group, and a Schiff base linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves the reaction of 2-phenoxyacetamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows the compound to form reversible covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12-

InChI Key

LGXTUKCSVHFJSJ-UNOMPAQXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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